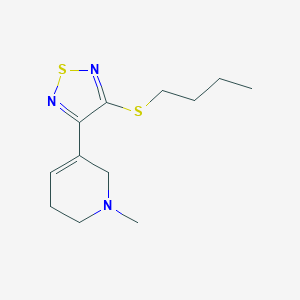

3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine is a complex organic compound that features a thiadiazole ring fused with a tetrahydropyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and its subsequent attachment to the tetrahydropyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective processes. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Pharmacological Applications

1. Muscarinic Receptor Agonism

BuTAC functions primarily as a muscarinic acetylcholine receptor agonist. Research indicates that it exhibits high affinity for muscarinic receptors M1, M2, and M4 while demonstrating limited affinity for dopamine receptors. This unique binding profile positions BuTAC as a candidate for treating conditions like schizophrenia and drug abuse by potentially mitigating dopaminergic activity associated with these disorders .

2. Antipsychotic-Like Effects

A significant study investigated the antipsychotic-like effects of BuTAC in non-human primates. The compound was tested on Cebus apella monkeys to evaluate its impact on amphetamine-induced behaviors. Results indicated that BuTAC effectively reduced hyperactivity and other psychotic-like behaviors without inducing extrapyramidal side effects commonly associated with traditional antipsychotics .

Study on Non-Human Primates

In a controlled study involving seven male Cebus apella monkeys, BuTAC was administered at varying doses (0.001 to 0.01 mg/kg) prior to amphetamine injection. Behavioral assessments included monitoring for signs of unrest, stereotypy, arousal, sedation, and bradykinesia. The findings demonstrated that BuTAC significantly attenuated amphetamine-induced hyperactivity while maintaining a favorable side effect profile compared to conventional antipsychotics .

| Dose (mg/kg) | Behavioral Effects | Side Effects Observed |

|---|---|---|

| 0.001 | Moderate reduction in hyperactivity | None |

| 0.003 | Significant reduction in stereotypy | Mild sedation |

| 0.01 | Marked decrease in arousal | No extrapyramidal symptoms |

Mechanistic Insights

The mechanism underlying BuTAC's effects appears to involve its action on muscarinic receptors. In vitro assays have shown that BuTAC acts as a full agonist at the M2 receptor and a partial agonist at M1 and M4 receptors . This selective activity may explain its ability to produce antipsychotic-like effects without the adverse reactions typically associated with dopaminergic antagonists.

Mécanisme D'action

The mechanism of action of 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other thiadiazole derivatives and tetrahydropyridine derivatives. Examples include:

- 3-(3-Alkylthio-1,2,5-thiadiazol-4-yl)-1-azabicycles

- 3-(3-Methylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine

Uniqueness

What sets 3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Activité Biologique

3-(3-Butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine (commonly referred to as BTTP) is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of BTTP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

BTTP has the molecular formula C12H19N3S2 and a molecular weight of approximately 251.4 g/mol. Its structure includes a thiadiazole ring and a tetrahydropyridine moiety, which are crucial for its biological interactions.

Research indicates that BTTP exhibits various biological activities primarily through its interaction with neurotransmitter receptors and enzymes. Notably:

- Muscarinic Receptor Modulation : BTTP has been identified as a selective muscarinic agent. Studies show that it can modulate muscarinic receptor activity, which is significant for cognitive functions and memory enhancement .

- Antioxidant Activity : Preliminary studies suggest that BTTP may possess antioxidant properties, potentially protecting cells from oxidative stress. This activity is essential for preventing cellular damage in neurodegenerative diseases .

Biological Activity Data

Case Studies

- Cognitive Enhancement in Rodent Models : In a controlled study involving rats, BTTP was administered to evaluate its effects on memory retention. Results indicated significant improvements in memory tasks compared to control groups .

- Oxidative Stress Reduction : A study assessed the impact of BTTP on oxidative stress in neuronal cell cultures. The findings demonstrated that treatment with BTTP reduced levels of reactive oxygen species (ROS), suggesting protective effects against neurodegeneration .

- Antimicrobial Activity : An investigation into the antimicrobial properties of BTTP revealed that it effectively inhibited the growth of specific bacterial strains in vitro, highlighting its potential as a therapeutic agent against infections .

Propriétés

Numéro CAS |

131987-16-1 |

|---|---|

Formule moléculaire |

C12H19N3S2 |

Poids moléculaire |

269.4 g/mol |

Nom IUPAC |

3-butylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole |

InChI |

InChI=1S/C12H19N3S2/c1-3-4-8-16-12-11(13-17-14-12)10-6-5-7-15(2)9-10/h6H,3-5,7-9H2,1-2H3 |

Clé InChI |

SFXHHGRYNXLPKT-UHFFFAOYSA-N |

SMILES |

CCCCSC1=NSN=C1C2=CCCN(C2)C |

SMILES canonique |

CCCCSC1=NSN=C1C2=CCCN(C2)C |

Key on ui other cas no. |

131987-16-1 |

Synonymes |

(11C)butylthio-TZTP 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine oxalate 3-(3-butylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine, 11C-labeled butylthio-TZTP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.